![molecular formula C13H16N4 B14466895 3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 65920-02-7](/img/structure/B14466895.png)
3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine is a chemical compound with the molecular formula C13H16N4. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of the hydrazinyl group and the isopropyl-substituted phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine can be achieved through several methods. One common approach involves the reaction of hydrazine hydrate with 4-(propan-2-yl)benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression or protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydrazino-6-phenylpyridazine
- 3-Hydrazinyl-6-(4-methylphenyl)pyridazine
- 3-Hydrazinyl-6-(4-chlorophenyl)pyridazine
Uniqueness
3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound for drug development and other applications .
Propiedades
Número CAS |
65920-02-7 |
|---|---|
Fórmula molecular |
C13H16N4 |
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
[6-(4-propan-2-ylphenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C13H16N4/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(15-14)17-16-12/h3-9H,14H2,1-2H3,(H,15,17) |
Clave InChI |
JGCHSBHGEFFGOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


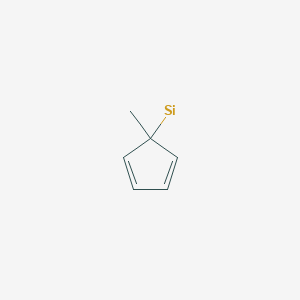
![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
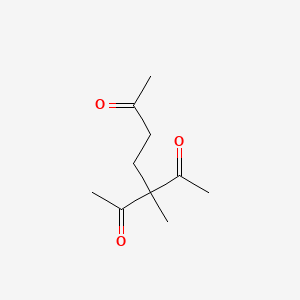
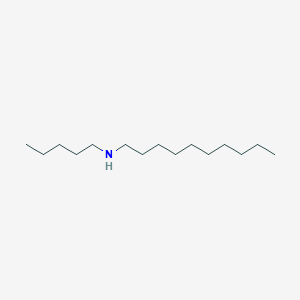
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
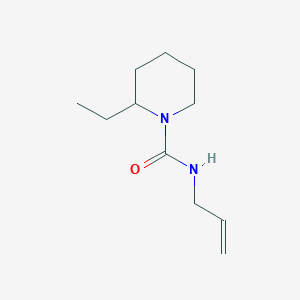
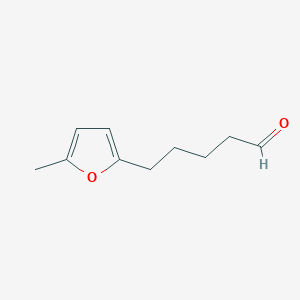
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
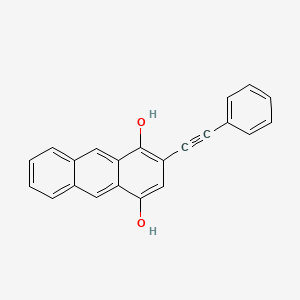
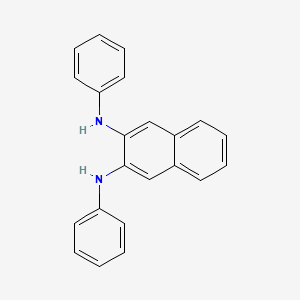
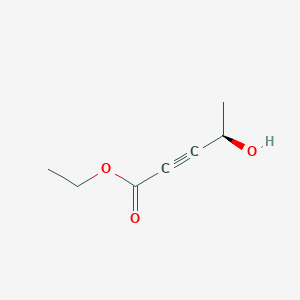
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
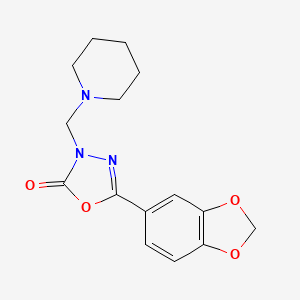
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
